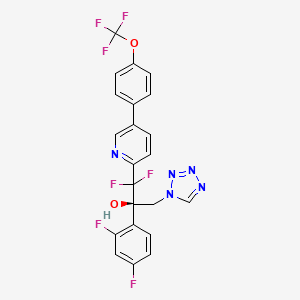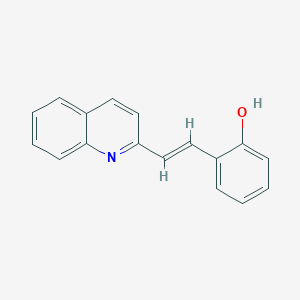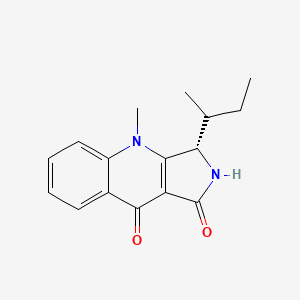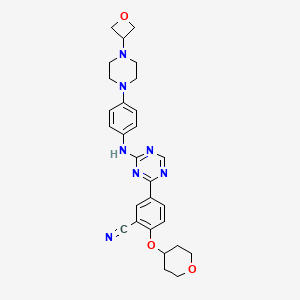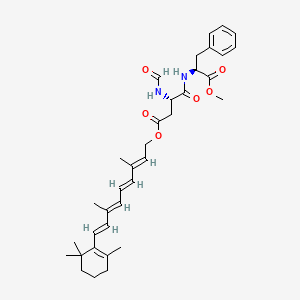
Retinyl formyl aspartamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinyl formyl aspartamate is a newly synthesized retinol derivative with higher photostability, and a similar effect on collagenase expression level as retinol.
Applications De Recherche Scientifique
Retinyl formyl aspartamate, identified as retinyl N-formyl aspartamate, is a photostable retinol derivative used in the cosmetics industry. A study by Lee et al. (2006) focused on its effects on photodamaged skin. This derivative was found to have higher photostability compared to retinol and effectively improved the signs of photodamage without severe side effects. The study involved a clinical trial where the derivative was applied twice daily on a photodamaged face and showed significant improvements in skin roughness and wrinkle features.
Propriétés
Numéro CAS |
442662-22-8 |
|---|---|
Nom du produit |
Retinyl formyl aspartamate |
Formule moléculaire |
C35H46N2O6 |
Poids moléculaire |
590.76 |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl (S)-3-formamido-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoate |
InChI |
InChI=1S/C35H46N2O6/c1-25(17-18-29-27(3)14-11-20-35(29,4)5)12-10-13-26(2)19-21-43-32(39)23-30(36-24-38)33(40)37-31(34(41)42-6)22-28-15-8-7-9-16-28/h7-10,12-13,15-19,24,30-31H,11,14,20-23H2,1-6H3,(H,36,38)(H,37,40)/b13-10+,18-17+,25-12+,26-19+/t30-,31-/m0/s1 |
Clé InChI |
LSEQFCNTMKUQCA-USEHXCEHSA-N |
SMILES |
CC1=C(/C=C/C(C)=C/C=C/C(C)=C/COC(C[C@H](NC=O)C(N[C@H](C(OC)=O)Cc2ccccc2)=O)=O)C(C)(C)CCC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Retinyl formyl aspartamate; Chebiretipeptide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



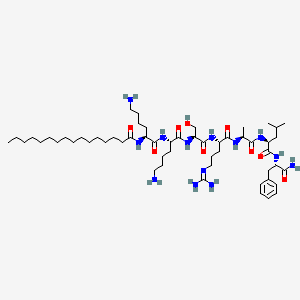
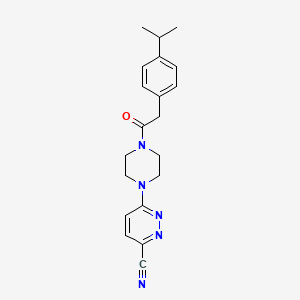

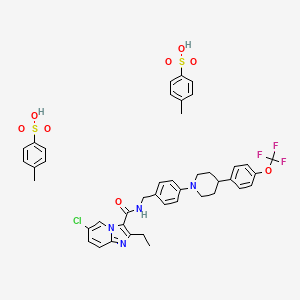
![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)
![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)
![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)
